

# (S)-3-Hydroxy-11Z-Octadecenoyl-CoA CAS number and IUPAC nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Cat. No.: B15598058

[Get Quote](#)

## An In-depth Technical Guide on (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**, a key intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. While a specific CAS number for this molecule is not publicly available, this document elucidates its chemical identity through its IUPAC nomenclature and provides a detailed exploration of its metabolic context. The guide delves into the enzymatic reactions involved in its formation and subsequent conversion, with a particular focus on the role of 3-hydroxyacyl-CoA dehydrogenase. Furthermore, it outlines the general experimental protocols for assaying the activity of this enzyme class and discusses the broader implications for fatty acid metabolism research and drug development.

### Chemical Identity and Nomenclature

While a dedicated CAS number for **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** has not been identified in comprehensive chemical databases, its structure and nomenclature can be

precisely defined based on established IUPAC rules and comparison with structurally related compounds.

## IUPAC Nomenclature

The systematic IUPAC name for **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is S-[2-({3-[(2R)-4-INVALID-LINK--phosphoryl]oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) (3S)-3-hydroxyoctadec-11-enethioate.

This name is derived by combining the nomenclature of its constituent parts: the coenzyme A moiety and the specific acyl chain, (3S)-3-hydroxyoctadec-11-enoic acid. The "(S)" designation at the 3-position indicates the stereochemistry of the hydroxyl group, and "11Z" specifies the cis configuration of the double bond at the 11th carbon of the 18-carbon acyl chain.

## Related Compounds

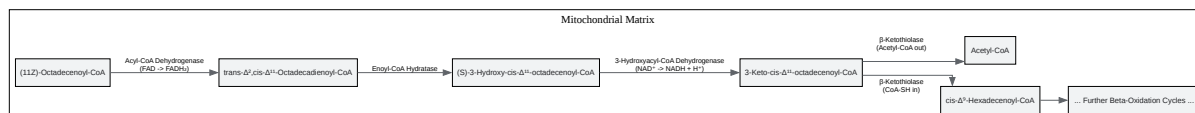
For reference, the CAS numbers of closely related molecules are provided in the table below.

Compound Name	CAS Number
(11Z)-Octadecenoyl-CoA	852101-47-4[1]
(S)-3-Hydroxydodecanoyl-CoA	72059-49-5[2]
Oleoyl-CoA ((9Z)-Octadecenoyl-CoA)	1716-06-9[3]

## Metabolic Significance: The Beta-Oxidation Pathway

**(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is an intermediate in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid). The beta-oxidation spiral is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH<sub>2</sub>, and NADH, which are subsequently utilized for ATP generation.[4][5][6]

The oxidation of monounsaturated fatty acids with a cis double bond, such as cis-vaccenic acid, requires auxiliary enzymes in addition to the core beta-oxidation enzymes.[4][7][8] The pathway involves the following key steps after the initial activation of the fatty acid to its CoA ester.



[Click to download full resolution via product page](#)

Caption: Mitochondrial beta-oxidation of (11Z)-Octadecenoyl-CoA.

## Formation and Conversion of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

- **Dehydrogenation:** The process begins with the dehydrogenation of (11Z)-Octadecenoyl-CoA by an acyl-CoA dehydrogenase, introducing a trans double bond between the  $\alpha$  and  $\beta$  carbons (C2 and C3).
- **Hydration:** The resulting trans- $\Delta^2$ ,cis- $\Delta^{11}$ -octadecadienoyl-CoA is then hydrated by enoyl-CoA hydratase. This enzyme adds a water molecule across the trans- $\Delta^2$  double bond, forming **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**.
- **Oxidation:** **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** serves as the substrate for 3-hydroxyacyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group at the C3 position to a keto group, producing 3-keto-cis- $\Delta^{11}$ -octadecenoyl-CoA. This reaction is coupled with the reduction of NAD<sup>+</sup> to NADH.[9][10]
- **Thiolysis:** The final step of the cycle is the thiolytic cleavage of 3-keto-cis- $\Delta^{11}$ -octadecenoyl-CoA by  $\beta$ -ketothiolase, which releases a molecule of acetyl-CoA and a shortened acyl-CoA (cis- $\Delta^9$ -Hexadecenoyl-CoA). The shortened acyl-CoA then re-enters the beta-oxidation spiral.

The cis-double bond at position 11 does not interfere with the initial cycles of beta-oxidation. However, as the chain is shortened, an isomerase will be required to shift the position and configuration of the double bond to allow for the complete oxidation of the fatty acid.

## The Key Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The conversion of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), a critical enzyme in fatty acid metabolism.[\[10\]](#)

### Function and Substrate Specificity

HADH is an oxidoreductase that catalyzes the  $\text{NAD}^+$ -dependent oxidation of (S)-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives.[\[9\]](#)[\[10\]](#) Several isoforms of HADH exist, exhibiting varying specificities for the chain length of the acyl-CoA substrate.[\[10\]](#) Studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase have shown that the enzyme is most active with medium-chain substrates.[\[11\]](#) While specific kinetic data for **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is not readily available, the general properties of HADH enzymes suggest it would be a viable substrate.

### Structural Insights

The structure of human 3-hydroxyacyl-CoA dehydrogenase has been elucidated, revealing a dimeric enzyme where each subunit consists of an  $\text{NAD}^+$ -binding domain and a C-terminal domain responsible for dimerization.[\[9\]](#) This structural information has been crucial in understanding the enzyme's catalytic mechanism.

### Experimental Protocols

While specific experimental protocols for the synthesis or analysis of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** are not documented in the literature, general methods for assaying the activity of 3-hydroxyacyl-CoA dehydrogenase can be adapted.

### Spectrophotometric Assay for HADH Activity

A common method to measure HADH activity is through a continuous spectrophotometric assay.[\[9\]](#)

Principle: The activity of HADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD<sup>+</sup> during the oxidation of the 3-hydroxyacyl-CoA substrate.

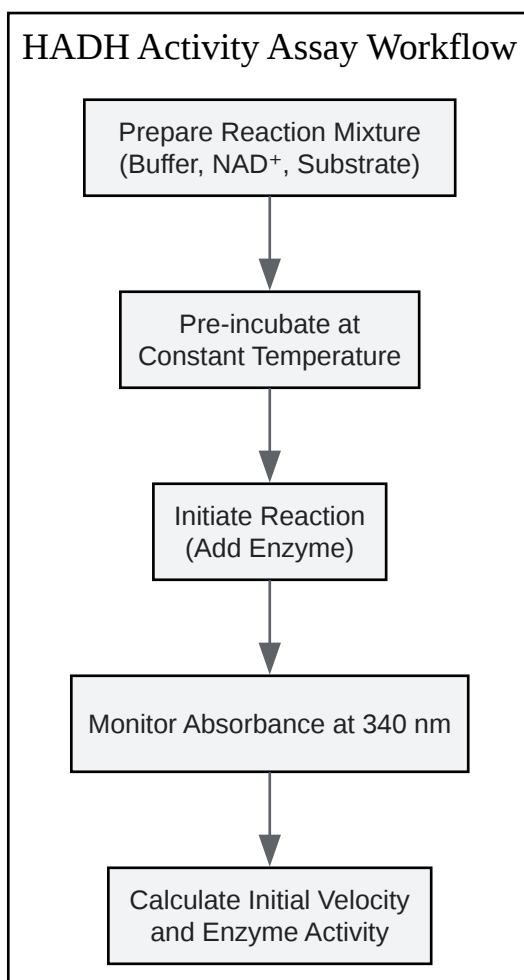
Typical Reaction Mixture:

Component	Final Concentration
Potassium Phosphate Buffer (pH 7.0)	100 mM
NAD <sup>+</sup>	0.5 mM
(S)-3-Hydroxyacyl-CoA substrate	0.1 mM
Enzyme preparation	Variable

Procedure:

- Prepare the reaction mixture (excluding the enzyme) in a quartz cuvette.
- Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the enzyme preparation.
- Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve. The enzyme activity can be calculated using the molar extinction coefficient of NADH (6.22 mM<sup>-1</sup>cm<sup>-1</sup>).

A coupled assay system involving 3-ketoacyl-CoA thiolase can also be employed to enhance the assay's irreversibility and eliminate product inhibition.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for a spectrophotometric HADH activity assay.

## Relevance in Drug Development

The beta-oxidation pathway is a crucial source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including heart failure, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. Therefore, the enzymes of this pathway, including 3-hydroxyacyl-CoA dehydrogenase, represent potential therapeutic targets.

Modulation of HADH activity could offer a strategy to alter fatty acid metabolism for therapeutic benefit. However, the development of specific inhibitors or activators requires a detailed understanding of the enzyme's structure, mechanism, and substrate interactions. Further

research into the kinetic properties of HADH with a range of substrates, including long-chain unsaturated intermediates like **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**, is essential for advancing such drug discovery efforts.

## Conclusion

**(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is a vital, albeit transient, intermediate in the catabolism of cis-vaccenic acid. While specific data for this molecule is sparse, a comprehensive understanding of its role can be extrapolated from the well-established principles of fatty acid beta-oxidation and the characterization of key enzymes like 3-hydroxyacyl-CoA dehydrogenase. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of this metabolic pathway and its potential as a target for therapeutic intervention. Further investigation into the specific properties of long-chain unsaturated 3-hydroxyacyl-CoA intermediates will undoubtedly contribute to a more complete picture of fatty acid metabolism and its role in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (11Z)-octadecenoyl-CoA | C39H68N7O17P3S | CID 71668356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]<sup>+</sup> | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleoyl-CoA | C39H68N7O17P3S | CID 5497111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]

- 8. [bio.libretexts.org](https://bio.libretexts.org) [[bio.libretexts.org](https://bio.libretexts.org)]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [[creative-enzymes.com](https://creative-enzymes.com)]
- 10. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [(S)-3-Hydroxy-11Z-Octadecenoyl-CoA CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598058#s-3-hydroxy-11z-octadecenoyl-coa-cas-number-and-iupac-nomenclature>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)